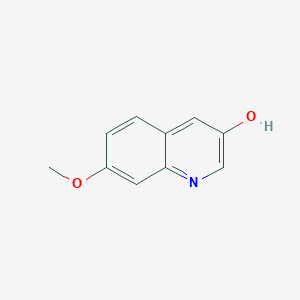
7-Methoxyquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the 7th position and a hydroxyl group at the 3rd position makes this compound unique and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-3-ol can be achieved through several methods. One common approach involves the direct oxidation of dihydroquinolinium salts. This method typically uses aryldiazonium salts, alkenes, and nitriles in a one-pot process to yield 3-hydroxyquinoline derivatives . Another method involves the Friedländer synthesis, which is a classical route for constructing quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
7-Methoxyquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxyquinolin-3-ol involves its interaction with various molecular targets and pathways. In medicinal applications, it acts as an enzyme inhibitor, interfering with the activity of specific enzymes involved in disease processes. For example, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacterial cells .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of applications in medicinal chemistry.
7-Hydroxyquinoline: Similar to 7-Methoxyquinolin-3-ol but with a hydroxyl group instead of a methoxy group at the 7th position.
8-Hydroxyquinoline: Another derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of both a methoxy and a hydroxyl group, which enhances its reactivity and potential for functionalization. This dual functionality makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
7-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 |
InChI Key |
YPLXVUNJJHIAGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13201100.png)
![Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)
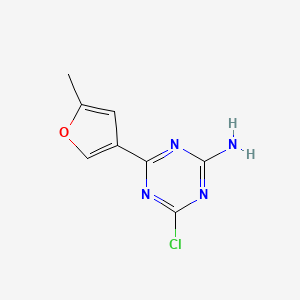
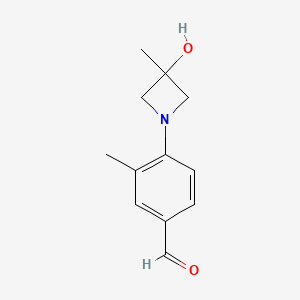

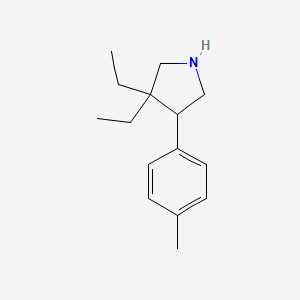
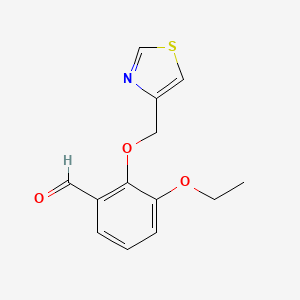

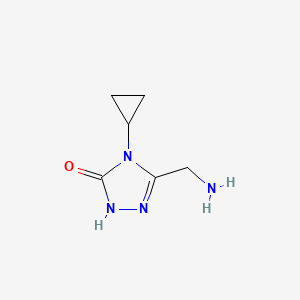



![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

